molecular formula C22H20O4 B1628388 2,5-Dibenzyloxyphenylacetic acid CAS No. 79755-47-8

2,5-Dibenzyloxyphenylacetic acid

Cat. No.: B1628388
CAS No.: 79755-47-8
M. Wt: 348.4 g/mol
InChI Key: KWIBJZFUZRSKCA-UHFFFAOYSA-N
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Description

2,5-Dibenzyloxyphenylacetic acid is an organic compound with the molecular formula C22H20O4 It is characterized by the presence of two benzyloxy groups attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibenzyloxyphenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dihydroxyphenylacetic acid.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups. This is achieved by reacting 2,5-dihydroxyphenylacetic acid with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibenzyloxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding 2,5-dihydroxyphenylacetic acid.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 2,5-Dihydroxyphenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2,5-Dibenzyloxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dibenzyloxyphenylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxyphenylacetic acid: The parent compound without benzyloxy groups.

    2,5-Dimethoxyphenylacetic acid: Similar structure with methoxy groups instead of benzyloxy groups.

    2,5-Dibenzyloxybenzoic acid: Similar structure with a benzoic acid core instead of phenylacetic acid.

Uniqueness

2,5-Dibenzyloxyphenylacetic acid is unique due to the presence of two benzyloxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2,5-bis(phenylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIBJZFUZRSKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564214
Record name [2,5-Bis(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79755-47-8
Record name [2,5-Bis(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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